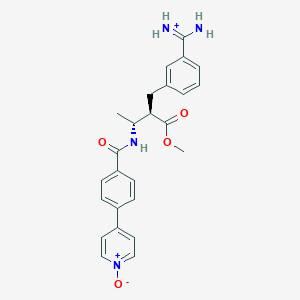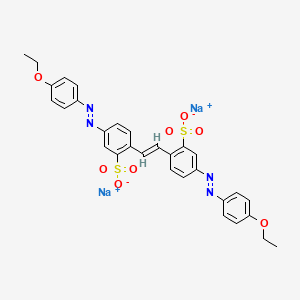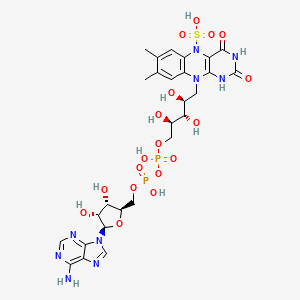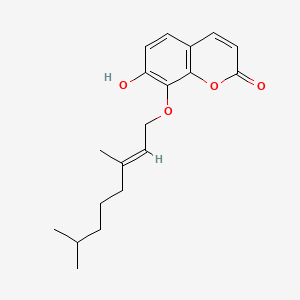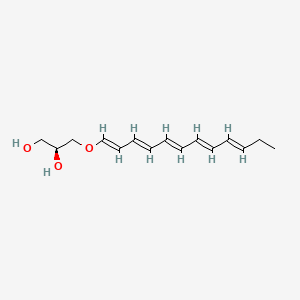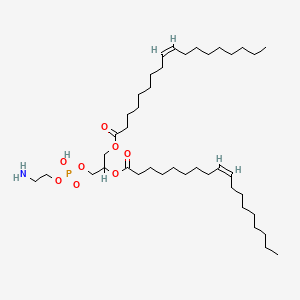
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxamide is a member of isoindoles.
Scientific Research Applications
Synthesis and Derivatives
- A study discussed the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives. These compounds are precursors of potential therapeutic agents (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Pharmaceutical Applications
- Another research identified the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid as valuable synthons for enantiospecific synthesis of therapeutic agents like (S)-doxazosin mesylate and others (Mishra, Kaur, Sharma, & Jolly, 2016).
- A study focused on the synthesis of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, investigating their antibacterial potential and lipoxygenase inhibition as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Bioactivity
- There's research on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, exploring their bacterial biofilm inhibition and cytotoxicity (Abbasi et al., 2020).
- A study synthesized N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives as antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
Herbicidal Activity
- The synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group were investigated. These compounds exhibited good herbicidal activities, showing symptoms such as leaf cupping and bronzing, typical of protox inhibitor herbicides (Huang et al., 2009).
Antidiabetic Potential
- A recent study focused on synthesizing 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme (Abbasi et al., 2023).
properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxamide |
InChI |
InChI=1S/C20H20N2O5/c1-25-8-7-22-12-13-3-2-4-15(18(13)20(22)24)19(23)21-14-5-6-16-17(11-14)27-10-9-26-16/h2-6,11H,7-10,12H2,1H3,(H,21,23) |
InChI Key |
HAVBXXSEEKCGAT-UHFFFAOYSA-N |
SMILES |
COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



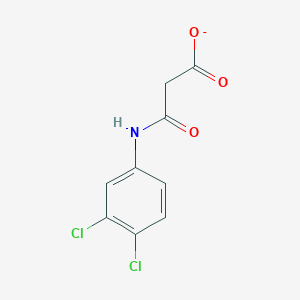



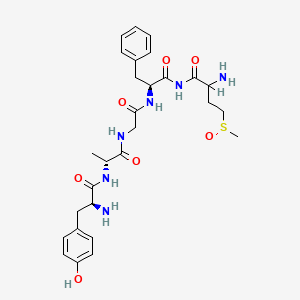
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
